beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid
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Overview
Description
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid: is a complex organic compound featuring an oxazolo[5,4-d]pyrimidine scaffold. This structure is often utilized as a pharmacophore and structural element in a variety of compounds that are active against diverse molecular targets . The compound’s unique structure allows it to interact with various biological systems, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[5,4-d]pyrimidines, including beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid, typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives . One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazolo[5,4-d]pyrimidine scaffold allows it to bind to kinase enzymes, inhibiting their activity and affecting cellular signaling pathways . This inhibition can lead to various biological effects, such as reduced cell proliferation and antiviral activity.
Comparison with Similar Compounds
- 2-[(2,5-Dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]acetic acid
- 7-Amino-oxazolo[5,4-d]pyrimidine derivatives
Comparison: Compared to similar compounds, beta-((2,5-Dimethyloxazolo(5,4-d)pyrimidin-7-yl)amino)benzenepropanoic acid stands out due to its unique benzenepropanoic acid moiety, which can enhance its binding affinity and specificity for certain molecular targets . This uniqueness makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.
Properties
CAS No. |
102248-99-7 |
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Molecular Formula |
C16H16N4O3 |
Molecular Weight |
312.32 g/mol |
IUPAC Name |
3-[(2,5-dimethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H16N4O3/c1-9-17-15(14-16(18-9)23-10(2)19-14)20-12(8-13(21)22)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,21,22)(H,17,18,20) |
InChI Key |
PWWYBFJYOUYXFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2C(=N1)OC(=N2)C)NC(CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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